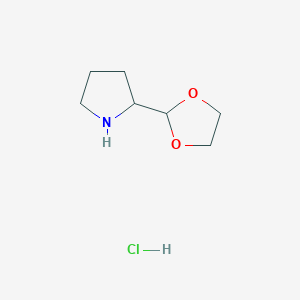![molecular formula C19H14ClFN4OS2 B2668155 3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-fluorophenyl)propanamide CAS No. 671200-09-2](/img/structure/B2668155.png)
3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-fluorophenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a thiazole, a triazole, and an amide group . It’s likely that this compound could have applications in various fields, such as medicinal chemistry or materials science, given the presence of these functional groups.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods such as solvothermal synthesis . This involves using a solvent under conditions above its boiling point, facilitating the reaction .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray single-crystal diffraction . This technique allows for the determination of the atomic and molecular structure of a crystal .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the functional groups present in the molecule. For example, the amide group could undergo hydrolysis, and the thiazole and triazole groups could participate in various substitution and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a variety of techniques, including NMR spectroscopy, IR spectroscopy, and elemental analysis . These techniques can provide information on the compound’s molecular structure, functional groups, and purity .Aplicaciones Científicas De Investigación
Antiviral Activity
The compound has been investigated for its antiviral properties. In a study by Chen et al., ten new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized. Among these, compounds 7b and 7i exhibited anti-tobacco mosaic virus (TMV) activity . This suggests potential applications in antiviral drug development.
Anticancer Potential
While specific data on this compound’s anticancer effects are scarce, related 1,3,4-thiadiazoles have shown promise. For instance, 3-(4-chlorophenyl)-[1,2,3]oxadiazol-3-ium-5-olate derivatives displayed cytotoxic activity against various cancer cell lines . Further exploration of its effects on cancer cells could be valuable.
Herbicidal Properties
Sulfonamide derivatives, including those with 1,3,4-thiadiazole moieties, have been investigated for herbicidal applications . Although direct evidence for this specific compound is limited, its structural features warrant further investigation in weed control.
Antifungal Activity
Sulfonamide compounds have demonstrated antifungal properties . While not directly tested for this compound, its similarity to related derivatives suggests potential antifungal applications.
Agricultural Applications
Given the compound’s structural features, it may find use in protecting crops. Previous work involving chiral thioureas and other heterocyclic compounds aimed at safeguarding tobacco plants affected by TMV . Investigating its effects on other plant pathogens could be worthwhile.
Biological Activity Beyond Antiviral Effects
Certain 1,3,4-thiadiazoles exhibit diverse bioactivities, such as anticonvulsant, antibacterial, and antifungal properties . While this compound’s specific effects remain to be fully elucidated, exploring its broader biological activities could reveal novel applications.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]-N-(4-fluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN4OS2/c20-13-3-1-12(2-4-13)16-11-28-19-24-23-18(25(16)19)27-10-9-17(26)22-15-7-5-14(21)6-8-15/h1-8,11H,9-10H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFHLXVMAMIKTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=NN=C(N23)SCCC(=O)NC4=CC=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-fluorophenyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}pyridine-4-carboxamide](/img/structure/B2668073.png)
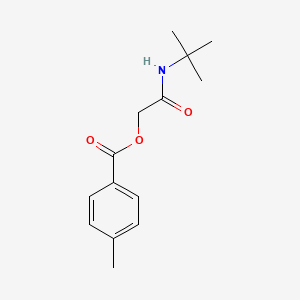
![(Z)-N-(4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2668077.png)
![4-[butyl(methyl)sulfamoyl]-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2668078.png)
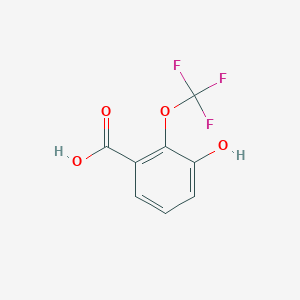
![1-Cyclopropyl-3-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]pyrrolidin-2-one](/img/structure/B2668083.png)
![N-[4-(Methoxymethyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2668084.png)
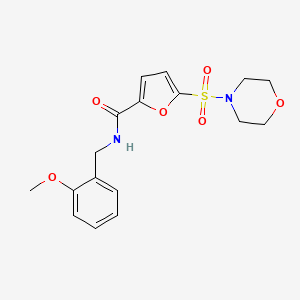
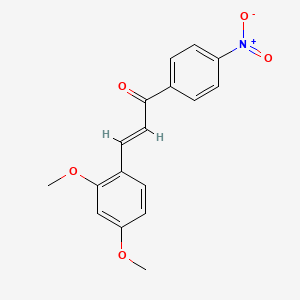

![[4-[(E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]phenyl] 4-methylbenzoate](/img/structure/B2668092.png)
![2-[[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2668093.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2668094.png)
